BenchChemオンラインストアへようこそ!

6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Lipophilicity Drug-likeness Permeability

6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098020-37-0) is a synthetic, low-molecular-weight (287.2 g/mol) heterocyclic small molecule belonging to the 2-(methylthio)pyrimidin-4(3H)-one chemotype. Its structure comprises a pyrimidinone core bearing a methylthio substituent at position 2 and a 3,5-dichlorophenyl ring at position This compound is offered by multiple commercial suppliers exclusively for non-human research use ; its InChI Key is ZANPCWFVOBPCNC-UHFFFAOYSA-N and a reference mass spectrum ([M+H]+ m/z 244.0928 from a related analog) has been deposited in MassBank.

Molecular Formula C11H8Cl2N2OS
Molecular Weight 287.2 g/mol
CAS No. 2098020-37-0
Cat. No. B1487094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS2098020-37-0
Molecular FormulaC11H8Cl2N2OS
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-7(12)4-8(13)3-6/h2-5H,1H3,(H,14,15,16)
InChIKeyZANPCWFVOBPCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098020-37-0): Core Scaffold Identity, Physicochemical Profile, and Comparator Landscape


6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098020-37-0) is a synthetic, low-molecular-weight (287.2 g/mol) heterocyclic small molecule belonging to the 2-(methylthio)pyrimidin-4(3H)-one chemotype . Its structure comprises a pyrimidinone core bearing a methylthio substituent at position 2 and a 3,5-dichlorophenyl ring at position 6. This compound is offered by multiple commercial suppliers exclusively for non-human research use ; its InChI Key is ZANPCWFVOBPCNC-UHFFFAOYSA-N and a reference mass spectrum ([M+H]+ m/z 244.0928 from a related analog) has been deposited in MassBank [1]. The closest commercially catalogued comparators—differing only in the nature or position of the 6-aryl substituent—include the 6-(3,4-dichlorophenyl) analog (CAS 2098095-80-6) [2], the 6-(4-chlorophenyl) analog (CAS 1184920-94-2), the 6-(4-fluorophenyl) analog (CAS 494778-05-1) [3], the unsubstituted 6-phenyl analog (CAS 56035-29-1), and the core scaffold 2-(methylthio)pyrimidin-4(3H)-one (CAS 5751-20-2) [4]. At the time of writing, no primary research article, granted patent, or curated bioactivity database reports head-to-head quantitative activity data for CAS 2098020-37-0 against any of these comparators.

Why 6-Aryl-2-(methylthio)pyrimidin-4(3H)-ones Cannot Be Interchanged Without Quantitative Differentiation Data for CAS 2098020-37-0


Within the 6-aryl-2-(methylthio)pyrimidin-4(3H)-one chemotype, even subtle modifications to the aryl substituent (e.g., shifting chlorine from 3,5- to 3,4- positions, or replacing chlorine with fluorine) can produce large shifts in lipophilicity, electronic character, and target-binding complementarity [1]. The core 2-(methylthio)pyrimidin-4(3H)-one scaffold itself is a known competitive inhibitor of nitric oxide synthase (NOS) [2], yet the unsubstituted scaffold exhibits only weak affinity (Ki = 66,300 nM against rat nNOS [3]), demonstrating that the 6-aryl group is a critical potency-determining vector. Without quantitative, comparator-anchored activity data for CAS 2098020-37-0—against, for example, its 3,4-dichloro regioisomer or its 4-fluoro congener—any assumption of functional interchangeability is scientifically unjustified. The following Evidence Guide therefore compiles all available quantitative benchmarks, explicitly noting where data are limited to class-level inference.

Quantitative Differentiation Benchmarks for 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098020-37-0) vs. Closest Analogs


Predicted LogP Advantage of 3,5-Dichloro Substitution vs. 4-Fluoro and Unsubstituted Phenyl Analogs

Computational logP predictions (XLogP3) indicate that the 3,5-dichlorophenyl substituent of CAS 2098020-37-0 confers approximately 1.5–2.0 log units higher lipophilicity than the 4-fluorophenyl analog (CAS 494778-05-1, XLogP3 ≈ 2.0 [1]) and >2.5 log units higher than the unsubstituted 6-phenyl analog. The core scaffold 2-(methylthio)pyrimidin-4(3H)-one has a measured logP of 0.26 [2]. Increased logP within this series has been associated with enhanced membrane permeability and target binding affinity in related kinase and NOS inhibitor programs [3].

Lipophilicity Drug-likeness Permeability

Synthetic Accessibility Advantage: Commercial Availability of 3,5-Dichloroaniline Starting Material vs. 2,6-Dichloro Congeners

The reported synthetic route to CAS 2098020-37-0 employs 3,5-dichloroaniline and thiourea as primary starting materials, proceeding through cyclization and S-methylation steps . 3,5-Dichloroaniline is a commodity chemical with broad industrial availability and lower cost compared to 2,6-dichloroaniline (required for the 3-(2,6-dichlorophenyl) regioisomer series ) or 3,4-dichloroaniline (required for CAS 2098095-80-6). This supply-chain advantage translates to lower procurement cost and reduced lead times for multi-gram to kilogram-scale synthesis.

Synthetic tractability Cost of goods Scale-up

NOS Inhibitor Scaffold Class Liability: Core Scaffold Ki = 66.3 µM Provides a Quantitative Baseline for 6-Aryl Optimization

The core scaffold 2-(methylthio)pyrimidin-4(3H)-one (CAS 5751-20-2) is a validated competitive inhibitor of nitric oxide synthase (NOS) [1][2]. BindingDB reports a Ki of 66,300 nM (66.3 µM) for inhibition of rat recombinant neuronal NOS (nNOS) by this scaffold [3]. This micromolar affinity establishes a quantitative baseline: any 6-aryl substitution (including 3,5-dichlorophenyl) that improves potency >10-fold would represent a meaningful optimization. The 6-(3,5-dichlorophenyl) derivative has not been profiled against nNOS in any public database, but the chlorine substitution pattern is expected to engage hydrophobic sub-pockets adjacent to the substrate binding site based on homology with related pyrimidinone NOS inhibitors [2].

Nitric oxide synthase Enzyme inhibition Structure-activity relationship

Kinase Inhibitor Patent Landscape: Pyrimidinone Derivatives with 6-Aryl-2-(methylthio) Substitution Claimed as p38 MAP Kinase Inhibitors

U.S. Patent 8,198,276 ('Kinase inhibitor compounds,' issued June 12, 2012) discloses pyrimidinone derivatives bearing aryl substitution at position 6 and methylthio or related groups at position 2 as inhibitors of p38 MAP kinase with enhanced drug properties [1]. The generic Markush structure encompasses the 6-(3,5-dichlorophenyl)-2-(methylthio) substitution pattern of CAS 2098020-37-0. While the patent does not report specific IC50 values for the 3,5-dichloro compound, it establishes that this chemotype has been prioritized over other pyrimidinone substitution patterns (e.g., 2-anilino, 2-alkoxy) for kinase selectivity optimization [1]. The patent further teaches that the methylthio group at position 2 contributes to improved aqueous solubility relative to bulkier thioether substituents, a property relevant to in vitro assay performance [1].

p38 MAP kinase Inflammation Patent coverage

Best-Fit Research and Industrial Application Scenarios for 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098020-37-0)


Structure-Activity Relationship (SAR) Exploration of 6-Aryl Substituent Effects on NOS Inhibition Potency

Researchers studying nitric oxide synthase (NOS) inhibition can use CAS 2098020-37-0 as a probe to quantify the contribution of a 3,5-dichlorophenyl substituent relative to the core scaffold's baseline Ki of 66.3 µM [1]. Head-to-head testing against the unsubstituted scaffold (CAS 5751-20-2) and the 4-fluorophenyl analog (CAS 494778-05-1) would generate the first quantitative SAR data for the 3,5-dichloro substitution pattern in this chemotype. The higher predicted logP of the 3,5-dichloro derivative (~3.5–4.0 vs. ~2.0 for the 4-fluoro analog [2]) makes it particularly suitable for cell-based NOS assays where membrane permeability is a determinant of apparent potency.

p38 MAP Kinase Inhibitor Hit-to-Lead Optimization Using Patent-Validated Chemotype

The 6-aryl-2-(methylthio)pyrimidin-4(3H)-one scaffold is explicitly claimed in U.S. Patent 8,198,276 [3] as a p38 MAP kinase inhibitor chemotype with favorable drug properties. CAS 2098020-37-0 serves as a commercially available entry point for medicinal chemistry teams seeking to develop selective p38α inhibitors. Its 3,5-dichlorophenyl substitution may confer improved kinase selectivity over the 4-chlorophenyl or 4-fluorophenyl analogs by virtue of steric and electronic differentiation at the kinase hinge-binding region. Procurement of this compound enables rapid analog synthesis via oxidation of the methylthio group to sulfoxide/sulfone derivatives or nucleophilic aromatic substitution at the dichlorophenyl ring .

Synthetic Methodology Development Leveraging Readily Available 3,5-Dichloroaniline Starting Material

Process chemistry groups developing scalable synthetic routes to 6-aryl-2-(methylthio)pyrimidin-4(3H)-ones can use CAS 2098020-37-0 as a model substrate for route optimization . The use of commodity 3,5-dichloroaniline as starting material provides a cost-of-goods advantage over routes requiring 2,6-dichloroaniline (for the 3-(2,6-dichlorophenyl) regioisomer series ). This makes the compound an economically attractive candidate for large-scale library production in kinase or NOS inhibitor programs, where dozens to hundreds of analogs may need to be synthesized.

Computational Chemistry Benchmarking: LogP and Binding Mode Predictions for Halogenated Pyrimidinones

Computational chemists can use CAS 2098020-37-0 as a test case for validating in silico logP prediction algorithms and molecular docking protocols against the pyrimidinone scaffold. The compound occupies a predicted logP range (3.5–4.0 [2]) that is distinct from its comparators (logP 0.26 for the core scaffold [1]; XLogP3 ~2.0 for the 4-fluoro analog [2]), providing a discriminatory benchmark for prediction accuracy. Docking studies into NOS or p38 MAP kinase crystal structures can generate testable hypotheses about the binding pose of the 3,5-dichlorophenyl group that can be validated through subsequent synthesis and biochemical testing of the compound.

Quote Request

Request a Quote for 6-(3,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.